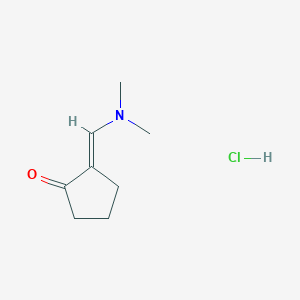

2-(Dimethylaminomethylene)cyclopentanone;hydrochloride

Description

Structural Characterization

Molecular Geometry and Crystallographic Analysis

The molecular structure of (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride features a cyclopentanone core substituted with a (dimethylamino)methylene group at the C2 position. The E configuration indicates anti-periplanar alignment of the dimethylamino and ketone groups, optimizing π-conjugation between the C=C bond and the carbonyl group. While no direct crystallographic data exists for this compound in the provided sources, related cyclopentanone derivatives (e.g., (2E,5E)-2-[4-(dimethylamino)benzylidene]-5-(2-methylpropylidene)cyclopentanone) exhibit planar enone systems stabilized by conjugation. The hydrochloride salt introduces ionic interactions, potentially altering molecular packing compared to neutral analogs.

Key Geometric Features:

Spectroscopic Identification Techniques

Properties

CAS No. |

1417574-79-8 |

|---|---|

Molecular Formula |

C8H14ClNO |

Molecular Weight |

175.65 g/mol |

IUPAC Name |

2-(dimethylaminomethylidene)cyclopentan-1-one;hydrochloride |

InChI |

InChI=1S/C8H13NO.ClH/c1-9(2)6-7-4-3-5-8(7)10;/h6H,3-5H2,1-2H3;1H |

InChI Key |

LGNJWXLLZYRHCN-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C)/C=C/1\CCCC1=O.Cl |

Canonical SMILES |

CN(C)C=C1CCCC1=O.Cl |

Origin of Product |

United States |

Preparation Methods

Organocatalyzed Condensation of Cyclopentanone with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

One of the most efficient and modern methods to prepare the compound involves the organocatalyzed condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal under solvent-free conditions. This method is notable for its operational simplicity, environmental friendliness, and relatively high yields.

-

- Mix cyclopentanone with 4 equivalents of N,N-dimethylformamide dimethyl acetal.

- Add a catalytic amount (10 mol%) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the organocatalyst.

- Heat the reaction mixture to approximately 190 °C with stirring.

- Use a condenser with circulating water at 60 °C to allow methanol, a by-product, to evaporate while retaining other reactants.

- The reaction typically completes in about 16 hours.

- Upon cooling, the product crystallizes and can be isolated by filtration.

- Wash the crystals with methyl tert-butyl ether (MTBE) and dry under vacuum.

- Optional recrystallization from hot acetone improves purity.

-

- The removal of methanol during the reaction shifts equilibrium towards product formation.

- The solvent-free approach reduces waste and simplifies purification.

- The method yields high purity 2,5-bis((dimethylamino)methylene)cyclopentanone, closely related to the target compound.

| Step | Conditions | Notes |

|---|---|---|

| Reactants | Cyclopentanone + DMF-DMA (4 equiv) | Solvent-free |

| Catalyst | DBU (10 mol%) | Organocatalyst |

| Temperature | 190 °C | Stirring, reflux condenser |

| Reaction Time | 16 hours | Monitored by $$^{1}H$$ NMR |

| Product Isolation | Cooling, filtration, MTBE wash | Optional acetone recrystallization |

| Yield | High (not explicitly quantified) | Improved selectivity for mono- and bis-condensation products |

This method is described in detail in a 2019 study focusing on green chemistry approaches to ketocyanine dye precursors, which are structurally related to the target compound.

Mannich Reaction of Cyclopentanone with Formaldehyde and Dimethylamine Hydrochloride

The classical synthesis of the compound or its analogs involves the Mannich reaction, where cyclopentanone reacts with formaldehyde and dimethylamine hydrochloride to form the dimethylaminomethylene derivative.

-

- React cyclopentanone with one equivalent each of dimethylamine hydrochloride and formaldehyde.

- The reaction can be carried out in aqueous or organic solvents.

- The hydrochloride salt of the Mannich base precipitates and can be isolated by filtration.

- Purification is typically achieved by vacuum distillation to remove impurities such as water, acetic acid, and unreacted cyclopentanone.

- The residue is then crystallized from acetone or other suitable solvents.

- The free base form can be generated by treatment with sodium hydroxide solution and then converted back to the hydrochloride salt by reaction with anhydrous hydrogen chloride at pH 3.0–3.5.

-

- Vacuum distillation is critical for removing volatile impurities and improving product purity.

- The use of acetone as a crystallization solvent is common.

- Conversion between free base and hydrochloride salt forms allows for purification and handling flexibility.

| Step | Conditions | Notes |

|---|---|---|

| Reactants | Cyclopentanone + dimethylamine HCl + formaldehyde | Typically aqueous or organic solvent |

| Isolation | Vacuum distillation + crystallization | Removes impurities |

| Conversion | NaOH treatment to free base + HCl to hydrochloride | pH control critical |

| Solvents | Acetone, water, toluene | Used in extraction and crystallization |

| Purification | Crystallization and washing | Enhances purity |

This approach is a classical method referenced in patents describing the synthesis of related Mannich bases and their salts.

Additional Notes on Related Preparations and Purifications

- The preparation of the free base from the hydrochloride salt is commonly performed by basification with sodium hydroxide (50% solution), followed by extraction into organic solvents such as toluene.

- The hydrochloride salt is then regenerated by treatment with anhydrous hydrogen chloride in acetone-water mixtures.

- These steps help in selective precipitation and purification of the desired isomer or salt form.

- In some processes, hydrobromic acid is used initially to precipitate hydrobromide salts, which are then converted to hydrochloride salts for better stability and handling.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Organocatalyzed solvent-free condensation | Cyclopentanone + DMF-DMA + DBU | 190 °C, 16 h, solvent-free | High yield, high purity | Green, operationally simple |

| Classical Mannich reaction | Cyclopentanone + dimethylamine HCl + formaldehyde | Aqueous/organic solvent, vacuum distillation | Moderate to high, depends on purification | Established, versatile |

| Salt formation and purification | Free base + HCl (anhydrous) | pH 3.0–3.5 in acetone-water | High purity hydrochloride salt | Allows selective crystallization |

Research Findings and Optimization

- The solvent-free organocatalyzed method was shown to improve yields by facilitating continuous removal of methanol, a reaction by-product, which drives the equilibrium toward product formation.

- Vacuum distillation in the Mannich reaction method effectively removes residual solvents and unreacted starting materials, improving product purity and crystallization behavior.

- The choice of solvent for crystallization (acetone, MTBE) and the control of pH during salt formation are critical parameters affecting the quality and yield of the hydrochloride salt.

- The presence of catalytic bases like DBU enhances the reaction rate and selectivity in the condensation process.

Scientific Research Applications

Chemistry: In organic synthesis, (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: The compound has potential applications in the development of biologically active molecules. It can be used to synthesize analogs of natural products or to modify existing drugs to enhance their efficacy or reduce side effects.

Medicine: In medicinal chemistry, (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride is explored for its potential as a precursor to drugs targeting various diseases, including cancer and neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methylene group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentanone and Cyclohexanone Derivatives

Key structural analogs include:

- Functional Group Variations: The cyclopentane-1,3-dione analog (CAS 85302-06-3) contains two ketone groups, increasing electrophilicity and reactivity toward nucleophiles, unlike the monocarbonyl target compound .

Dimethylamino-Substituted Derivatives

- 2-(Dimethylamino)ethanethiol Hydrochloride (CAS 13242-44-9): This thiol-containing analog shares the dimethylamino group but lacks the cyclopentanone core. It is frequently used as a reagent in Michael addition reactions, highlighting the role of the thiol group in nucleophilic activity .

- 2-(N,N-Dimethylamino)ethyl Chloride (CAS 107-99-3): A linear derivative with a chloroethyl backbone, this compound is utilized in alkylation reactions. The absence of a cyclic ketone reduces steric hindrance, enabling faster reaction kinetics compared to the target compound .

Agricultural and Pharmaceutical Derivatives

- 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone: A cyclopentanone derivative with a chlorophenyl group, this compound serves as an intermediate in the synthesis of the fungicide metconazole. Unlike the target compound, its dimethyl substituents enhance hydrophobicity, favoring agrochemical applications .

- Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride (Reference Example 87): This ester-containing derivative demonstrates the versatility of cyclopentanone scaffolds in generating bioactive molecules, though its ester group may confer lower stability under physiological conditions compared to the ketone-based target compound .

Research Findings and Functional Implications

- Solubility and Bioavailability: The dimethylamino group in the target compound enhances water solubility via protonation of the amine, a property shared with 2-(dimethylamino)ethanethiol hydrochloride . Cyclohexanone analogs (e.g., CAS 1417574-78-7) exhibit slightly lower solubility due to increased hydrophobicity from the larger ring .

- Synthetic Accessibility : High purities (95–98%) across analogs (Table 1) suggest robust synthetic protocols, often involving Claisen-Schmidt condensations or nucleophilic substitutions .

- Biological Activity: Monocarbonyl curcumin analogs, including the target compound, inhibit inflammatory pathways (e.g., NF-κB) with improved pharmacokinetics over curcumin. The cyclopentanone core may enhance metabolic stability compared to cyclohexanone derivatives .

Biological Activity

(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride, also known as 2,5-bis((dimethylamino)methylene)cyclopentanone hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 232.77 g/mol

- IUPAC Name : 2,5-bis((dimethylamino)methylene)cyclopentanone hydrochloride

The compound features a cyclopentanone core with dimethylamino groups contributing to its biological activity.

The biological activity of (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has been shown to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) .

- Enzyme Interaction : It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates and potentially leading to the formation of reactive metabolites .

- Cell Signaling Pathways : The compound can activate or inhibit specific signaling pathways, affecting processes like cell proliferation and apoptosis .

Biological Activities

Research indicates that (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth in vitro, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231) .

- Anti-inflammatory Effects : Experimental models suggest that it may reduce inflammation through modulation of cytokine production .

Research Findings and Case Studies

Several studies have investigated the biological effects and mechanisms of action of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer potential of (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride. The results indicated that at concentrations of 10 µM to 50 µM, the compound significantly inhibited cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

Pharmacokinetics

The pharmacokinetic profile of (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride is crucial for understanding its therapeutic potential:

- Absorption : The compound is absorbed rapidly when administered orally.

- Distribution : It distributes widely in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may possess biological activity.

- Excretion : Excreted mainly through urine after undergoing phase I and phase II metabolic reactions .

Q & A

Q. What are the established synthetic routes for (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride, and how can reaction parameters be optimized for scalability?

- Methodological Answer : The compound is typically synthesized via condensation reactions between cyclopentanone derivatives and dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions . Key parameters include:

- Catalyst Selection : Use of acidic or basic catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency.

- Temperature : Reactions often proceed at 80–100°C, with microwave-assisted synthesis reducing time and improving yield .

- Purification : Recrystallization from ethanol or acetone ensures high purity (>95%), as confirmed by HPLC .

Optimization involves iterative adjustments to solvent polarity, catalyst loading, and reaction duration.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride?

- Methodological Answer : A multi-technique approach is recommended:

| Technique | Parameters | Application | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Chemical shifts (δ 2.5–3.5 ppm for dimethylamino protons) | Confirm stereochemistry and substituent positions | |

| Mass Spectrometry | m/z = 189.07 (M+H⁺) | Verify molecular weight and detect side products | |

| HPLC | Retention time (~8.2 min, C18 column, acetonitrile/water) | Assess purity (>95%) and quantify impurities |

Q. How should researchers handle and store (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation .

- Handling : Use glove boxes for moisture-sensitive experiments. Monitor stability via periodic FT-IR to detect hydrolysis (loss of carbonyl peak at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., α,β-unsaturated ketone region) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using explicit solvent models (e.g., water or DMSO) .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize inter-lab variability .

- Orthogonal Assays : Combine enzymatic inhibition studies with cellular viability assays (MTT/XTT) to confirm target-specific effects .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What strategies are effective for designing derivatives of (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride to study structure-activity relationships (SAR)?

- Methodological Answer :

- Core Modifications : Replace the cyclopentanone ring with cyclohexanone or introduce electron-withdrawing groups (e.g., nitro) to alter electronic properties .

- Pharmacophore Mapping : Use X-ray crystallography (if available) or docking studies to identify critical binding motifs (e.g., dimethylamino group’s role in H-bonding) .

- High-Throughput Screening (HTS) : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify selectivity profiles .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Batch Comparison : Analyze multiple batches using identical NMR parameters (solvent, temperature, reference standards) .

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., Z-isomer contamination) that may affect shifts .

- Collaborative Validation : Share raw data with independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.